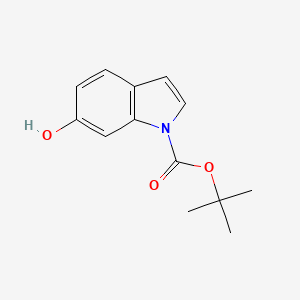
6-(2,4-Difluorophenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-(2,4-Difluorophenyl)picolinic acid involves various chemical reactions that yield products with potential applications in catalysis, coordination chemistry, and molecular devices. For instance, the coupling of picolinic acid with N-alkylanilines results in the formation of mono- and bis-amides. This reaction, when performed with picolinic acid and thionyl chloride, leads to the generation of acid chloride in situ, which further reacts to form N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. These products can be separated by column chromatography, and the chlorinated products are unique to picolinic acid as they are not observed with pyridine-2,6-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of compounds derived from picolinic acid has been characterized using various techniques. X-ray crystallography has revealed a preference for cis amide geometry in these compounds, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. Variable temperature 1H NMR experiments provide insights into amide bond isomerization in solution . Additionally, the structure of an electrocyclized photo-degradation product of a related compound has been confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), NMR, and computational methods, including density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactions involving picolinic acid derivatives can lead to interesting binding interactions. For example, a platinum complex with a picoline terpyridine ligand has been shown to intercalate into DNA, as evidenced by unwinding in a ligation assay and binding constants determined through circular dichroism and fluorescence spectroscopy . Furthermore, phosphoryl picolinic acid derivatives have been synthesized and used as europium and terbium sensitizers, with photophysical measurements revealing their emission intensity and quantum yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are diverse and can be tailored for specific applications. For instance, a diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit exhibits multichromism behaviors and acts as a highly selective and sensitive fluorescence probe for Al3+, with a significant enhancement in fluorescence intensity upon binding . In the context of light-emitting molecules for OLEDs, bis(4,6-difluorophenyl-pyridine)(picolinate)iridium(III) has been synthesized with a high yield and purity, displaying a strong blue-emission, which is crucial for its application in optoelectronic devices .
Aplicaciones Científicas De Investigación
Antioxidant Activity Measurement
Picolinic acid derivatives are utilized in the development of assays for determining antioxidant activity. The critical presentation of tests like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others, are based on chemical reactions assessing kinetics or reaching equilibrium state relying on spectrophotometry. These methods, presupposing the occurrence of characteristic colors or the discoloration of the solutions to be analyzed, have been successfully applied in antioxidant analysis or determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Environmental and Lifestyle Impact on Male Fertility
Research on chromium compounds, such as Cr(III)-tris-picolinate (known as chromium picolinate), highlights their use as nutritional supplements for controlling diabetes, body weight, and muscular growth. However, studies also indicate potential degenerative changes in spermatogenesis in animal models exposed to chromium picolinate, necessitating further research into the safe use of such compounds (Pereira et al., 2021).
Role in Zinc Absorption
Picolinic acid is implicated in the process of zinc absorption in humans and animals. The metabolism of tryptophan in exocrine cells of the pancreas produces picolinic acid, which, in the intestine lumen, coordinates with zinc to form a complex facilitating the passage of zinc through the absorptive cell. This highlights the critical role of dietary components and metabolic pathways in the bioavailability of essential minerals (Evans, 2009).
Applications in Organic Pollutant Remediation
Enzymatic approaches utilizing picolinic acid derivatives in the presence of redox mediators have shown promise in the remediation/degradation of various organic pollutants present in industrial wastewater. This technique enhances the efficiency of degradation, presenting a vital role in future environmental remediation efforts (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . These proteins play a crucial role in various cellular processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
, picolinic acid is known to bind to ZFPs, altering their structures and disrupting zinc binding, thereby inhibiting their function. This interaction can potentially affect viral replication and packaging, as well as normal cell homeostatic functions .
Biochemical Pathways
Given the potential interaction with zfps, it is plausible that this compound could influence a variety of cellular processes regulated by these proteins .
Result of Action
The potential disruption of zfp function could have wide-ranging effects, given the diverse roles these proteins play in cellular processes .
Propiedades
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNOQGWVZGTACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647070 |
Source


|
| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887983-05-3 |
Source


|
| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)







